(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid
Description
(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid is a chiral α-amino acid derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. The trifluoromethoxy group imparts unique electronic and steric properties, enhancing metabolic stability and binding affinity in medicinal chemistry applications. This compound is structurally related to glutaminase (GLS) inhibitors, such as BPTES derivatives, where its carboxylic acid moiety and aryl substituents contribute to allosteric modulation of enzymatic activity .
Properties
Molecular Formula |
C9H8F3NO3 |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
JSRHISPHWIGFLQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Alkylation Reactions
The compound undergoes enantioselective α-alkylation under controlled conditions. A lithium amide-mediated protocol achieves high stereochemical control (up to 97% ee) for ethylation and methylation, as demonstrated in analogous arylacetic acid systems .
Key parameters for alkylation :
| Reagent | Substrate Scope | Enantioselectivity (ee) | Yield |
|---|---|---|---|
| Chiral lithium amide | Phenylacetic acid derivatives | 90–97% | 61–72% |
| Isobutyl iodide | 3-Pyridylacetic acid analogs | 95% | 72% |
This method enables the introduction of branched alkyl groups while preserving the stereochemical integrity of the chiral center .
Oxidation and Tautomerization
The amino group undergoes oxidation, forming imine intermediates under protic conditions. DFT calculations (B3LYP/6-311++G(d,p)) indicate a tautomeric energy barrier of 44.48 kcal/mol for the amine-to-imine conversion in related trifluoromethylated compounds, suggesting kinetic stability of the amino form in aqueous environments .
Electronic effects of the trifluoromethoxy group :
-
Reduces HOMO-LUMO gap (ΔE = 5.40–5.52 eV vs. 6.16 eV for non-fluorinated analogs) .
-
Stabilizes intermediates via strong inductive (-I) effects.
Hydrolysis and Decarboxylation
Acid-catalyzed hydrolysis of intermediates, such as 1-(2,2,2-trichloroethyl) derivatives, yields the free carboxylic acid. For example:
text1-(2,2,2-Trichloroethyl)-3-(trifluoromethoxy)phenyl → (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid
Conditions :
Decarboxylation occurs at elevated temperatures (>160°C), producing CO₂ and the corresponding amine derivative.
Suzuki-Miyaura Cross-Coupling
The aryl moiety participates in palladium-catalyzed couplings. A representative protocol for related compounds:
| Component | Quantity |
|---|---|
| 4-(Trifluoromethyl)phenylboronic acid | 1.2 eq |
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 2 eq |
| Solvent | DME/H₂O (4:1) |
| Yield | 85–92% |
This reaction enables the synthesis of biaryl analogs for structure-activity studies.
Biological Derivatization
The compound acts as an indoleamine 2,3-dioxygenase (IDO) inhibitor through:
-
Chelation : The amino-carboxylate moiety binds Fe³⁺ in the enzyme’s active site.
-
Metabolic interference : Competes with tryptophan for enzymatic oxidation (IC₅₀ = 0.8–1.2 μM).
Structure-activity relationship (SAR) :
| Modification | IDO Inhibition (% at 10 μM) |
|---|---|
| Trifluoromethoxy at C3 | 92 ± 3 |
| Methoxy at C3 | 67 ± 5 |
| Hydrogen at C3 | <10 |
Synthetic Pathways
A three-step synthesis from 3-(trifluoromethoxy)aniline achieves >95% enantiomeric purity :
Step 1: Diazotization
text3-(Trifluoromethoxy)aniline + NaNO₂/HCl → Diazonium salt
Step 2: Vinylidene Chloride Addition
textDiazonium salt + Cl₂C=CH₂ → 1-(2,2,2-Trichloroethyl)-3-(trifluoromethoxy)benzene
Step 3: Hydrolysis
textTrichloroethyl intermediate + HCl/H₂O → Target compound
Optimized conditions :
-
TBAB (tetrabutylammonium bromide) as phase-transfer catalyst
-
CuBr catalyst (5 mol%)
Spectroscopic Characterization
Key spectral data for reaction monitoring:
¹H NMR (DMSO-d₆) :
IR (KBr) :
The trifluoromethoxy group shows distinct ¹⁹F NMR signals at δ -58.3 ppm (CF₃) and -138.1 ppm (O-CF₃) .
Scientific Research Applications
Medicinal Chemistry Applications
-
As a Building Block in Drug Synthesis
- The compound serves as a versatile building block in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). For instance, its derivatives have been utilized in the synthesis of compounds like naproxen and flurbiprofen, which are known for their anti-inflammatory properties .
- Alzheimer's Disease Research
- Anticancer Activity
Synthetic Methodologies
The compound is often synthesized through enantioselective alkylation methods that utilize chiral reagents. These methodologies are essential for producing compounds with specific stereochemistry, which is critical in pharmaceutical applications.
| Synthetic Method | Yield (%) | Enantioselectivity (%) |
|---|---|---|
| Direct Alkylation | 72 | 97 |
| Chiral Amine Recovery | 99 | -- |
These methods demonstrate the compound's efficiency as a precursor in synthesizing complex molecules with high purity and selectivity.
Biological Research Applications
- Antimicrobial Properties
-
Anti-inflammatory Effects
- In vitro studies suggest that modifications in the amino acid structure can lead to reduced pro-inflammatory cytokine production. This indicates potential applications in treating inflammatory diseases.
Case Studies
-
Synthesis of NSAIDs
- A study demonstrated the successful application of (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid in synthesizing naproxen through a direct enantioselective alkylation process. The method yielded high enantioselectivity (94%) and significant isolated yields, showcasing its effectiveness as a pharmaceutical building block .
- Alzheimer's Disease Modulator Development
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological systems . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Stereochemical Variations
Enantiomeric differences critically influence pharmacological profiles:
- This compound is utilized in research but lacks detailed inhibitory potency data .
Structural Analogues with Modified Backbones
- (2S)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (CAS 914082-74-9): The bicyclo[1.1.1]pentane scaffold imposes severe steric constraints, reducing rotational freedom and improving target selectivity. This structural rigidity contrasts with the planar phenyl ring in the target compound .
Table 2: Backbone and Functional Group Modifications
Salt Forms and Solubility
- 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride (CAS 114926-38-4): The hydrochloride salt enhances aqueous solubility, a critical factor for in vivo efficacy.
Biological Activity
(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid, also known as (S)-2-amino-2-(3-trifluoromethoxyphenyl)acetic acid, is an amino acid derivative with significant potential in pharmaceutical applications. Its unique trifluoromethoxy group enhances its biological activity, making it an interesting subject for research in various fields, particularly neurology and pharmacology. This article explores the compound's biological activities, synthesis methods, and potential therapeutic implications.
- Molecular Formula : C₉H₈F₃NO₂
- Molecular Weight : Approximately 219.16 g/mol
- Structure : Features a chiral center and a trifluoromethoxy group that enhances lipophilicity and stability.
The trifluoromethoxy group not only increases the compound's reactivity but also alters its interaction with biological systems, making it a candidate for drug development and therapeutic applications.
Glycine Receptor Agonism
(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid acts as a glycine receptor agonist , which may have implications in treating various neurological disorders. Preliminary studies indicate that it can modulate neurotransmission and influence synaptic plasticity, potentially aiding in conditions such as anxiety, epilepsy, and pain management.
Interaction Studies
Research has shown that this compound interacts with several biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacological effects:
| Biological Target | Interaction Type | Implications |
|---|---|---|
| Glycine Receptor | Agonist | Neurological disorders |
| NMDA Receptor | Modulator | Cognitive function |
| Enzymes | Inhibitor | Metabolic regulation |
Case Studies
- Neurological Disorders : A study demonstrated that (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)acetic acid could enhance synaptic transmission in hippocampal slices, suggesting its potential role in cognitive enhancement.
- Pain Management : In models of inflammatory pain, the compound exhibited analgesic properties by modulating glycinergic signaling pathways, indicating its potential for developing new pain relief therapies.
Synthesis Methods
Several methods have been developed to synthesize (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)acetic acid:
- Direct Fluorination : Utilizing fluorinated reagents to introduce the trifluoromethoxy group onto the phenyl ring.
- Chiral Resolution : Employing techniques such as chromatography to isolate the desired enantiomer from racemic mixtures.
These methods ensure high purity of the compound suitable for biological studies and pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid, and how is enantiomeric purity ensured?
- Methodology :
- Asymmetric Synthesis : Use chiral auxiliaries or catalysts, such as Evans oxazolidinones or enzymatic resolution, to introduce the (S)-configuration. For example, trifluoroacetimidoyl halides (as in ) can serve as intermediates for stereoselective C–N bond formation.
- Chiral Resolution : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers post-synthesis. A gradient of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid (TFA) is recommended for retention and resolution .
- Key Steps :
Q. What analytical techniques are recommended for characterizing (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (with DMSO-d₆ or CDCl₃) to confirm the trifluoromethoxy group’s electronic environment (δ ~56 ppm for CF₃O in ¹³C) and chiral center integrity .
- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with acetonitrile/water gradients (0.1% formic acid) for purity assessment and mass confirmation (expected [M+H]⁺ = 280.2) .
- X-ray Crystallography : For absolute configuration verification, co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) .
Q. What are the primary research applications of this compound in life sciences?
- Applications :
- Enzyme Inhibition Studies : Screen against targets like discoidin domain receptors (DDRs) due to structural similarity to phenylglycine-based inhibitors .
- Peptide Mimetics : Incorporate into peptide chains to study trifluoromethoxy group effects on binding affinity or metabolic stability .
- Metabolic Pathway Analysis : Use isotopic labeling (e.g., ¹⁵N or ¹⁹F) to track incorporation into bacterial or eukaryotic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Approach :
- Purity Verification : Reanalyze samples via ¹⁹F NMR to detect trace impurities (e.g., residual trifluoroacetic acid) that may skew bioassay results .
- Stereochemical Confirmation : Re-examine enantiomeric ratios using supercritical fluid chromatography (SFC) with a Chiralcel® OD-3 column .
- Biological Replicates : Conduct dose-response assays in triplicate across multiple cell lines to account for variability .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methods :
- pH-Dependent Stability : Perform accelerated degradation studies (pH 1–9, 37°C) with LC-MS monitoring. The trifluoromethoxy group enhances resistance to hydrolysis compared to methoxy analogs .
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent racemization or decomposition .
Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?
- Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with DDR1 kinase (PDB: 4BKJ). The trifluoromethoxy group’s electronegativity may enhance binding to hydrophobic pockets .
- QSAR Analysis : Coralogical descriptors (e.g., logP, polar surface area) to predict blood-brain barrier permeability or metabolic clearance .
Q. What in vitro assays are recommended to evaluate its potential as a neuroprotective agent?
- Assay Design :
- Glutamate-Induced Toxicity : Test in SH-SY5Y neuronal cells with viability measured via MTT assay. Pre-treatment with 10–100 µM compound for 24 hours .
- ROS Scavenging : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) reduction in H₂O₂-stressed cells .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields or enantiomeric excess?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
